molecular formula C20H21Br2N5O2S B2677774 4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide CAS No. 1078634-34-0

4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide

Cat. No. B2677774
M. Wt: 555.29
InChI Key: NNANHWGDTKOXKJ-UHFFFAOYSA-N
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Description


The compound “4-bromo-5-{[(N’-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide” is a complex organic molecule. It is available for purchase from certain chemical suppliers1.



Synthesis Analysis



Molecular Structure Analysis


The exact molecular structure of this compound is not provided in the search results. However, the structure of similar compounds can be found in various chemical databases3.



Chemical Reactions Analysis


Specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds are known to participate in a variety of reactions, including protodeboronation2.



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are not detailed in the search results. However, similar compounds such as 4-Bromopyrazole have a boiling point of 250-260 °C and a melting point of 93-96 °C4.


Scientific Research Applications

Photochemical Properties for Therapeutic Applications

Photodynamic Therapy (PDT) Application : A study on zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base, highlighted their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Molecular Structure

Synthesis and Structural Characterization : Research into the synthesis of antipyrine derivatives, including a closely related compound, provided insights into molecular structures and potential antibacterial activities. These studies involved characterizing the compounds through elemental analysis, IR, and single-crystal X-ray diffractions, showing the significance of structural elucidation in understanding the reactivity and biological activity of such molecules (Zhang, 2011).

Potential Antimicrobial Activities

Antimicrobial Activity Exploration : Syntheses of certain antipyrine derivatives have demonstrated strong antibacterial activities, hinting at the potential for similar compounds to be explored for antimicrobial applications. These findings underscore the importance of chemical synthesis in developing new compounds for pharmaceutical use (Zhang, 2011).

Safety And Hazards


Specific safety and hazard information for this compound is not provided in the search results. However, similar compounds are typically handled with care due to potential risks associated with bromine-containing compounds4.


Future Directions


The future directions for this compound are not specified in the search results. The potential applications and research directions would depend on the specific properties and activities of the compound, which are not provided.


Please note that this analysis is based on the limited information available from the search results and may not fully represent the properties and characteristics of the compound. For more detailed and accurate information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O2S.BrH/c1-25-17(18(21)19(27)26(25)15-6-4-3-5-7-15)13-29-20(22)24-23-12-14-8-10-16(28-2)11-9-14;/h3-12H,13H2,1-2H3,(H2,22,24);1H/b23-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHAXRIWMKTWMK-RRHSQXQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=C(C=C3)OC)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N/N=C/C3=CC=C(C=C3)OC)/N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide

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